molecular formula C8H12N2O3 B6309666 3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95% CAS No. 1899834-30-0

3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%

Cat. No. B6309666
CAS RN: 1899834-30-0
M. Wt: 184.19 g/mol
InChI Key: AYOQNKBRPHNKSZ-UHFFFAOYSA-N
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Description

3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has been achieved through various methods. One such method involves the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole . Another method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides .


Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been utilized in various chemical reactions, including annulation reactions, followed by desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Scientific Research Applications

Synthesis of Oxadiazoles

Oxadiazoles, including the 1,2,4-variant like “3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester”, are synthesized through various methods such as the uronium activation method from carboxylic acids and amidoximes. This particular method can yield oxadiazoles in 66–96% efficiency .

High Energy Materials (HEMs)

The oxadiazole ring, particularly the 1,2,4-oxadiazole, is studied for its application in high-energy materials due to its heat of formation. Although it has a lower heat of formation compared to other oxadiazoles, it is still significant and can be utilized in designing energetic materials .

Anti-infective Agents

There is research indicating that 1,2,4-oxadiazoles have potential as anti-infective agents. While the review focuses on the synthetic account of these compounds broadly, it suggests that specific derivatives could have applications in this field .

Organic Synthesis

The compound “3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester” could be used as an intermediate in organic synthesis to create various other chemical entities. For example, different synthetic pathways can lead to derivatives with potential applications in materials science or pharmaceuticals .

Future Directions

The future directions in the field of oxadiazoles involve the development of new synthetic strategies and the exploration of their potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . There is also a growing interest in the design of new chemical entities with potential anti-infective activity .

properties

IUPAC Name

methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)7-9-5(13-10-7)6(11)12-4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOQNKBRPHNKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate

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